1,6-Diaminohexane-15N2

Catalog No.
S1922807
CAS No.
287476-10-2
M.F
C6H16N2
M. Wt
118.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diaminohexane-15N2

CAS Number

287476-10-2

Product Name

1,6-Diaminohexane-15N2

IUPAC Name

hexane-1,6-di(15N2)amine

Molecular Formula

C6H16N2

Molecular Weight

118.19 g/mol

InChI

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i7+1,8+1

InChI Key

NAQMVNRVTILPCV-BFGUONQLSA-N

SMILES

C(CCCN)CCN

Canonical SMILES

C(CCCN)CCN

Isomeric SMILES

C(CCC[15NH2])CC[15NH2]

The exact mass of the compound 1,6-Diaminohexane-15N2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,6-Diaminohexane-15N2, also known as 1,6-Hexanediamine-15N2 or Hexamethylenediamine-15N2, is a stable isotopic compound characterized by the presence of two nitrogen atoms labeled with the isotope nitrogen-15 (15N^{15}N). Its molecular formula is C6H16N2C_6H_{16}N_2, and it has a molecular weight of 118.19 g/mol. This compound is primarily used in research settings due to its isotopic labeling, which allows for detailed studies of nitrogen metabolism and

  • Oxidation: This compound can be oxidized to form amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction to yield primary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups in 1,6-Diaminohexane-15N2 can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides and acyl chlorides .

Major Products Formed

  • From Oxidation: Amides and nitriles.
  • From Reduction: Primary amines.
  • From Substitution: Alkylated or acylated derivatives.

The biological activity of 1,6-Diaminohexane-15N2 is significant in metabolic studies. The incorporation of nitrogen-15 allows researchers to trace the compound's behavior within biological systems. This is particularly useful for understanding nitrogen metabolism in organisms and can provide insights into various biochemical pathways .

1,6-Diaminohexane-15N2 can be synthesized through several methods:

  • Reaction with Nitrogen-15 Labeled Ammonia: A common synthetic route involves reacting hexamethylenediamine with nitrogen-15 labeled ammonia (15NH3^{15}NH_3) under controlled conditions, often requiring catalysts and elevated temperatures to ensure complete isotopic labeling .
  • Hydrogenation of Adiponitrile: An alternative method includes the hydrogenation of adiponitrile, where the process can be adapted to incorporate nitrogen-15 during synthesis .

In industrial settings, advanced reactors and separation techniques are employed to achieve high purity and isotopic enrichment through distillation, crystallization, and chromatography.

1,6-Diaminohexane-15N2 has diverse applications across various fields:

  • Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms.
  • Biology: Employed in studies tracking nitrogen incorporation in metabolic pathways.
  • Medicine: Utilized in developing diagnostic tools and therapeutic agents.
  • Industry: Applied in synthesizing polyamides and other polymers, contributing to the production of high-performance materials .

The interaction studies involving 1,6-Diaminohexane-15N2 focus on its role as a tracer for understanding complex biochemical processes. The incorporation of nitrogen-15 allows for precise tracking using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry. This capability enhances the understanding of molecular interactions and transformations within biological systems .

Several compounds are similar to 1,6-Diaminohexane-15N2, each with unique properties:

Compound NameMolecular FormulaKey Features
1,6-DiaminohexaneC6H16N2C_6H_{16}N_2Non-labeled version; widely used in nylon production.
1,4-DiaminobutaneC4H12N2C_4H_{12}N_2Shorter chain; used in pharmaceuticals.
1,3-DiaminopropaneC3H10N2C_3H_{10}N_2Utilized as a cross-linking agent in polymer chemistry.

Uniqueness

The uniqueness of 1,6-Diaminohexane-15N2 lies in its isotopic labeling with nitrogen-15. This feature makes it particularly valuable for research applications that require precise tracking of nitrogen atoms compared to non-labeled compounds. Its ability to provide insights into metabolic pathways and reaction mechanisms distinguishes it from its non-labeled counterparts .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312 (100%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Hexane-1,6-(~15~N_2_)diamine

Dates

Last modified: 08-16-2023

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